Mometasone furoate/montelukast
Description
Overview of Mometasone (B142194) Furoate as a Synthetic Glucocorticoid in Research Contexts
Mometasone furoate is a synthetic corticosteroid that is extensively studied for its potent anti-inflammatory properties. patsnap.comresearchgate.netingentaconnect.com Its primary mechanism of action involves binding to glucocorticoid receptors (GRs) within the cytoplasm of cells. patsnap.comdrugbank.com This binding leads to the translocation of the receptor-steroid complex into the nucleus, where it modulates gene expression. patsnap.com
Key research findings on Mometasone Furoate's mechanism include:
Inhibition of Pro-inflammatory Mediators: Research has demonstrated that mometasone furoate effectively downregulates the expression of genes encoding pro-inflammatory cytokines, such as interleukins (IL-1, IL-6) and tumor necrosis factor-alpha (TNF-alpha). patsnap.comresearchgate.net
Cellular Effects: It has been shown to inhibit the recruitment and activation of inflammatory cells like eosinophils, mast cells, and lymphocytes. drugbank.comnih.gov Interestingly, some studies indicate that mometasone can enhance apoptosis (programmed cell death) in eosinophils while inhibiting it in neutrophils. nih.gov
Receptor Affinity: Mometasone furoate exhibits a high binding affinity for the glucocorticoid receptor, which is reported to be significantly higher than that of other corticosteroids like dexamethasone (B1670325). drugbank.comersnet.org This high affinity contributes to its potent anti-inflammatory activity. researchgate.net
Interactive Table: Research Highlights of Mometasone Furoate
| Research Focus | Key Finding | Reference |
| Mechanism of Action | Binds to glucocorticoid receptors, modulating gene transcription to reduce inflammation. | patsnap.comdrugbank.com |
| Inflammatory Cell Effects | Inhibits eosinophil and mast cell activity; promotes eosinophil apoptosis. | drugbank.comnih.gov |
| Receptor Binding | Possesses a very high affinity for the glucocorticoid receptor. | drugbank.comersnet.org |
| Cytokine Inhibition | Suppresses the production of key inflammatory cytokines like IL-1, IL-6, and TNF-alpha. | patsnap.comresearchgate.net |
Overview of Montelukast (B128269) as a Leukotriene Receptor Antagonist in Research Contexts
Montelukast is a selective and potent antagonist of the cysteinyl leukotriene receptor 1 (CysLT1). nih.govjapi.org Leukotrienes are lipid inflammatory mediators produced by various cells, including mast cells and eosinophils, and play a crucial role in the pathophysiology of inflammatory airway diseases. nih.govpatsnap.com
Key research findings on Montelukast's mechanism include:
Receptor Blockade: By binding to the CysLT1 receptor, montelukast prevents the binding of cysteinyl leukotrienes (LTC4, LTD4, and LTE4). nih.govdrugbank.com This action inhibits the downstream effects of these leukotrienes, which include bronchoconstriction, increased vascular permeability, and inflammatory cell recruitment. patsnap.comwikipedia.org
Cellular and Physiological Effects: Studies have shown that montelukast can reduce peripheral blood eosinophil counts. nih.gov It also inhibits both early and late-phase bronchoconstriction induced by antigen challenge. nih.govdrugbank.com
Metabolism: Montelukast is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP2C8 playing a major role. nih.govdrugbank.com
Interactive Table: Research Highlights of Montelukast
| Research Focus | Key Finding | Reference |
| Mechanism of Action | Selectively antagonizes the cysteinyl leukotriene receptor 1 (CysLT1). | nih.govjapi.org |
| Leukotriene Inhibition | Blocks the effects of cysteinyl leukotrienes (LTC4, LTD4, LTE4). | nih.govdrugbank.com |
| Physiological Effects | Inhibits bronchoconstriction and reduces eosinophil counts. | nih.govdrugbank.comnih.gov |
| Metabolism | Primarily metabolized by the hepatic enzyme CYP2C8. | nih.govdrugbank.com |
Conceptual Framework of Combined Pharmacotherapy in Mechanistic Studies
The conceptual framework for investigating the combination of mometasone furoate and montelukast in scientific studies is based on the premise of targeting multiple inflammatory pathways simultaneously. nih.govijpsonline.com While mometasone furoate exerts a broad anti-inflammatory effect by modulating gene expression, montelukast specifically targets the leukotriene pathway. patsnap.comnih.gov
Research studies exploring this combination have investigated:
Synergistic or Additive Effects: The primary hypothesis is that the combination may produce a greater anti-inflammatory effect than either agent alone. ijpsonline.comresearchgate.net Research has explored whether the combination leads to superior improvements in inflammatory markers and physiological outcomes. globalresearchonline.netnih.gov
Impact on Different Inflammatory Components: Studies have compared the effects of the combination therapy on various clinical and inflammatory parameters. For instance, some research suggests that the combination may be more effective in reducing certain symptoms compared to monotherapy. globalresearchonline.netnih.gov One study found that combining oral montelukast with intranasal mometasone provided better improvements and less recurrence in the treatment of adenoid hypertrophy compared to mometasone alone. nih.gov Another study in children with allergic rhinitis found that both mometasone furoate combined with either loratadine (B1675096) or montelukast sodium showed good effects. nih.govnih.gov
The investigation into the pharmacological intersection of mometasone furoate and montelukast continues to be an active area of research, aiming to elucidate the full potential of this combination in modulating inflammatory responses.
Structure
2D Structure
Properties
CAS No. |
1147405-14-8 |
|---|---|
Molecular Formula |
C62H66Cl3NO9S |
Molecular Weight |
1107.6 g/mol |
IUPAC Name |
[(8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate;2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid |
InChI |
InChI=1S/C35H36ClNO3S.C27H30Cl2O6/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29;1-15-11-19-18-7-6-16-12-17(30)8-9-24(16,2)26(18,29)21(31)13-25(19,3)27(15,22(32)14-28)35-23(33)20-5-4-10-34-20/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39);4-5,8-10,12,15,18-19,21,31H,6-7,11,13-14H2,1-3H3/b15-10+;/t32-;15-,18+,19+,21+,24+,25+,26+,27+/m11/s1 |
InChI Key |
SQZRVXQPWXBJQN-ICDXXLHBSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CCl)OC(=O)C5=CC=CO5)C)O)Cl)C.CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)OC(=O)C5=CC=CO5)C)O)Cl)C.CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O |
Origin of Product |
United States |
Individual Pharmacological Mechanisms and Receptor Interactions
Mometasone (B142194) Furoate: Glucocorticoid Receptor Agonism and Downstream Signaling
Mometasone furoate exerts its anti-inflammatory effects through its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor. researchgate.net
Mometasone furoate is distinguished by its exceptionally high binding affinity for the glucocorticoid receptor. nih.gov This high affinity is a key determinant of its potency. In vitro studies have consistently demonstrated that mometasone furoate's affinity for the human glucocorticoid receptor is significantly greater than that of many other corticosteroids, including dexamethasone (B1670325), budesonide, and triamcinolone (B434) acetonide. nih.gov
Research has quantified the relative receptor affinity (RRA) of mometasone furoate to be approximately 2200, with dexamethasone serving as a reference at 100. researchgate.netnih.gov This indicates a 22-fold higher affinity than dexamethasone. drugbank.comdrugbank.com The high affinity is attributed to its unique molecular structure, particularly the C-17α furoate ester, which completely fills the ligand-binding pocket of the receptor, providing additional anchor points for a stable interaction. mdpi.comrcsb.org Kinetic binding experiments have shown that mometasone furoate exhibits both a fast association with and a slow dissociation from the glucocorticoid receptor, contributing to its prolonged duration of action at the cellular level. researchgate.netnih.gov
Table 1: Relative Receptor Affinity of Mometasone Furoate and Other Corticosteroids
| Compound | Relative Receptor Affinity (RRA)* |
|---|---|
| Mometasone Furoate | 2200 - 2244 |
| Fluticasone (B1203827) Propionate | 1775 - 1800 |
| Fluticasone Furoate | 2989 |
| Budesonide | 855 |
| Triamcinolone Acetonide | 361 |
| Dexamethasone | 100 |
*Data sourced from multiple studies with dexamethasone as the reference (RRA = 100). nih.govresearchgate.netnih.govnih.gov
In its inactive state, the glucocorticoid receptor resides in the cytoplasm as part of a large multiprotein complex that includes heat shock proteins (HSPs) such as Hsp90 and Hsp70. researchgate.netwikipedia.orgnih.gov The binding of mometasone furoate to the ligand-binding domain of the GR induces a conformational change in the receptor protein. drugbank.comwikipedia.org
This change triggers the dissociation of the chaperone proteins, unmasking the nuclear localization signals of the GR. wikipedia.orgnih.gov The activated ligand-receptor complex then dimerizes, forming a homodimer. drugbank.comoup.com This dimer is actively transported from the cytoplasm into the nucleus. researchgate.netdrugbank.com Within the nucleus, the mometasone furoate-GR dimer interacts directly with specific DNA sequences known as glucocorticoid response elements (GREs) located in the promoter regions of target genes. drugbank.comwikipedia.org
The interaction of the mometasone furoate-GR complex with DNA modulates the transcription of a wide array of genes, leading to its anti-inflammatory, and immunosuppressive effects. This modulation occurs through two primary mechanisms: transactivation and transrepression. nih.govingentaconnect.comresearchgate.net
Transactivation: The GR dimer binds to GREs, which typically leads to the upregulation of anti-inflammatory genes. drugbank.comingentaconnect.com This involves the recruitment of coactivator proteins and the general transcription machinery to the gene promoter. Genes that are transactivated by glucocorticoids include those encoding for anti-inflammatory proteins like annexin (B1180172) A1 (lipocortin-1), secretory leukocyte protease inhibitor (SLPI), and mitogen-activated protein kinase phosphatase-1 (MKP-1). nih.gov
Transrepression: The anti-inflammatory effects of mometasone furoate are also significantly mediated by transrepression. nih.govingentaconnect.com In this process, the activated monomeric GR interacts with and inhibits the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). drugbank.comnih.govmedznat.ru By preventing these factors from binding to their respective DNA response elements, mometasone furoate suppresses the expression of numerous pro-inflammatory genes. This leads to a reduction in the production of cytokines (e.g., interleukins IL-4 and IL-5), chemokines (e.g., RANTES), and inflammatory enzymes. drugbank.comnih.gov Studies have demonstrated that mometasone furoate is a potent inhibitor of both AP-1 and NF-κB activity. nih.govnih.gov
Montelukast (B128269): Cysteinyl Leukotriene Receptor 1 Antagonism
Montelukast is a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1), which plays a pivotal role in the pathophysiology of asthma and allergic rhinitis. japi.orgdrugbank.com
Montelukast binds with high affinity and selectivity to the CysLT1 receptor. drugbank.comatsjournals.org It demonstrates a marked preference for the CysLT1 receptor over other pharmacologically important airway receptors, such as prostanoid, cholinergic, or beta-adrenergic receptors. ncats.io This selectivity ensures that its pharmacological actions are focused on the cysteinyl leukotriene pathway.
Biochemical and pharmacological assays have determined the inhibitory constant (Ki) of montelukast for the CysLT1 receptor to be in the nanomolar range, indicating its high potency. atsjournals.orgncats.io For instance, in guinea pig lung membranes, montelukast has a reported Ki of 0.18 nM for the CysLT1 receptor. atsjournals.org In differentiated human U937 cells, which express the CysLT1 receptor, montelukast inhibited [3H]LTD4 binding with a Ki of 0.52 nM. atsjournals.org Its affinity for the CysLT1 receptor is noted to be greater than that of the endogenous ligand, LTD4. atsjournals.org
Table 2: Binding Affinity (Ki) of Montelukast for the CysLT1 Receptor in Various Tissues
| Tissue/Cell Preparation | Ki Value (nM) |
|---|---|
| Guinea Pig Lung | 0.18 ± 0.03 |
| Sheep Lung | 4 |
| DMSO-differentiated U937 cell plasma membrane | 0.52 ± 0.23 |
| Guinea Pig Lung (in presence of human plasma) | 0.19 ± 0.02 |
*Data compiled from various in vitro binding studies. atsjournals.orgncats.io
The cysteinyl leukotrienes (CysLTs)—leukotriene C4 (LTC4), leukotriene D4 (LTD4), and leukotriene E4 (LTE4)—are potent lipid mediators of inflammation derived from the metabolism of arachidonic acid. japi.orgresearchgate.net These molecules are released from various cells, including mast cells and eosinophils, and exert their effects by binding to CysLT receptors. drugbank.com The CysLT1 receptor is the primary receptor for LTD4, but it is also activated by LTC4 and LTE4, with a rank order of affinity of LTD4 > LTC4 > LTE4. mdpi.com
Montelukast functions as a competitive antagonist at the CysLT1 receptor, meaning it binds to the receptor at the same site as the endogenous leukotrienes but does not activate it. japi.orgatsjournals.org By occupying the receptor, montelukast blocks the binding of LTC4, LTD4, and LTE4, thereby inhibiting their downstream physiological actions. drugbank.comresearchgate.netscispace.com This blockade prevents the CysLT-mediated signaling cascade that leads to bronchoconstriction, increased vascular permeability, mucus secretion, and the recruitment of inflammatory cells like eosinophils into the airways. japi.orgspandidos-publications.commedchemexpress.com While montelukast effectively blocks the actions of all three CysLTs at the CysLT1 receptor, it is particularly potent in antagonizing the effects of LTD4. atsjournals.org It is important to note that montelukast does not inhibit the synthesis of leukotrienes. japi.org
Cellular Distribution of CysLT1 Receptors
The cysteinyl leukotriene 1 (CysLT1) receptor, a G-protein coupled receptor, plays a pivotal role in the pathophysiology of inflammatory conditions such as asthma. atsjournals.orgatsjournals.org Its expression has been identified in various cells, particularly those involved in the inflammatory cascade within the respiratory system. atsjournals.orgnih.gov The distribution of these receptors on pulmonary macrophages, smooth muscle cells, and peripheral blood monocytes is critical to understanding the cellular mechanisms underlying the therapeutic effects of montelukast.
Initial molecular characterization through in situ hybridization has revealed the presence of CysLT1 receptor messenger RNA (mRNA) in human lung smooth-muscle cells and lung macrophages. atsjournals.orgresearchgate.net Further immunohistochemical studies have confirmed the presence of the CysLT1 receptor protein in these cells. atsjournals.org
Pulmonary Macrophages:
Pulmonary macrophages, key immune cells in the lungs, express CysLT1 receptors. atsjournals.orgresearchgate.netpnas.org The presence of these receptors on lung macrophages is consistent with the role of cysteinyl leukotrienes (CysLTs) in airway inflammation. atsjournals.org In normal human lungs, CysLT1 receptor mRNA and protein have been identified in interstitial macrophages. atsjournals.org The intimate spatial relationship observed between lung macrophages and smooth-muscle cells, both expressing the CysLT1 receptor, suggests a potential for paracrine signaling and a coordinated response in the inflammatory milieu of the airways. atsjournals.orgatsjournals.org
Airway Smooth Muscle Cells:
CysLT1 receptors are prominently expressed in human airway smooth muscle cells (ASMCs). atsjournals.orgresearchgate.netnih.gov This expression is consistent with the potent bronchoconstrictive effects of CysLTs, which are mediated through these receptors. physiology.org Studies have shown that the expression of CysLT1 receptors can be upregulated in ASMCs from patients with severe asthma, which may contribute to airway remodeling. atsjournals.org The activation of CysLT1 receptors on ASMCs by their ligand, leukotriene D4 (LTD4), can induce cellular proliferation, a key feature of airway remodeling in chronic asthma. nih.gov Furthermore, transgenic overexpression of the human CysLT1 receptor in the airway smooth muscle of mice leads to enhanced airway responsiveness to LTD4. physiology.orgphysiology.org
Peripheral Blood Monocytes:
Peripheral blood monocytes, which can differentiate into macrophages upon migration into tissues, also express CysLT1 receptors. atsjournals.orgnih.govbiologists.com The expression of CysLT1 receptors on monocytes is in line with their involvement in inflammatory processes. atsjournals.orgbiologists.com Studies have shown that cytokines such as IL-4 and IL-13 can upregulate the expression and function of CysLT1 receptors on human peripheral blood monocytes and monocyte-derived macrophages. nih.govharvard.edu This upregulation suggests a mechanism by which the inflammatory environment can sensitize these cells to the effects of CysLTs. The human monocyte/macrophage-like U937 cell line is often used as a model to study CysLT1 receptor signaling in these cells. nih.govbiologists.com
Table 1: Cellular Distribution and Regulation of CysLT1 Receptors
| Cell Type | Location of CysLT1 Receptor Expression | Key Research Findings | Regulation of Expression |
| Pulmonary Macrophages | Interstitial lung macrophages atsjournals.orgresearchgate.netpnas.org | Co-localized with smooth muscle cells expressing the receptor, suggesting paracrine signaling. atsjournals.orgatsjournals.org | - |
| Airway Smooth Muscle Cells | Bronchial smooth muscle atsjournals.orgresearchgate.netnih.gov | Receptor activation by LTD4 induces proliferation. nih.gov Overexpression enhances airway responsiveness to LTD4. physiology.orgphysiology.org Upregulated in severe asthma. atsjournals.org | Induced by IL-13 and transforming growth factor beta. nih.gov |
| Peripheral Blood Monocytes | Peripheral blood monocytes atsjournals.orgnih.govbiologists.com | Receptor expression is consistent with their role in inflammation. atsjournals.orgbiologists.com Model system: U937 cells. nih.govbiologists.com | Upregulated by IL-4 and IL-13. nih.govharvard.edu |
Theoretical Rationale for Combination Pharmacotherapy
Synergistic and Complementary Pharmacodynamic Principles
The synergistic potential of combining mometasone (B142194) furoate and montelukast (B128269) stems from their ability to modulate different inflammatory pathways involved in allergic responses.
Mometasone furoate, a synthetic corticosteroid, exerts its anti-inflammatory effects primarily through its high affinity for the glucocorticoid receptor (GR). drugbank.comdrugbank.com Upon binding, the mometasone-GR complex translocates to the nucleus, where it modulates gene expression. drugbank.com This leads to the transrepression of pro-inflammatory genes, inhibiting the synthesis of inflammatory mediators like cytokines, and the transactivation of anti-inflammatory genes. nih.gov Mometasone has been shown to have a GR binding affinity approximately 12 times that of dexamethasone (B1670325). drugbank.com
Montelukast, on the other hand, is a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1R). drugbank.com Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are potent inflammatory mediators released from cells like mast cells and eosinophils. google.com They contribute to bronchoconstriction, airway edema, and inflammatory cell recruitment. google.com By blocking the CysLT1R, montelukast specifically inhibits the physiological actions of these leukotrienes. drugbank.comgoogle.com
The combination of these two drugs allows for a multi-pronged attack on the inflammatory cascade. While mometasone furoate provides broad anti-inflammatory effects by acting at the level of gene transcription, montelukast offers targeted inhibition of the leukotriene pathway, which may not be fully suppressed by corticosteroids alone. e-century.us This dual mechanism can lead to a more comprehensive control of the inflammatory response. ijpsonline.com
The combination of mometasone furoate and montelukast is theorized to result in a more profound suppression of inflammatory mediators than either drug used alone. Mometasone furoate inhibits the release of a wide array of inflammatory substances, including cytokines and histamine. drugbank.com Montelukast specifically targets the effects of cysteinyl leukotrienes. drugbank.com
Research suggests that the combination can lead to a greater reduction in inflammatory markers. For instance, some studies have indicated that combination therapy may lead to lower levels of inflammatory factors such as IL-6 and TNF-α compared to monotherapy. researchgate.net By targeting both the production (via mometasone furoate) and the action (via montelukast) of key inflammatory mediators, the combination therapy is expected to have a synergistic or at least additive effect on reducing inflammation. ijpsonline.comijpsonline.com
Addressing Multifactorial Pathological Processes through Dual Mechanism
Inflammatory conditions such as allergic rhinitis and asthma are complex diseases involving multiple pathological processes. A dual-mechanism approach with mometasone furoate and montelukast is well-suited to address this complexity.
At the molecular level, mometasone furoate influences the function of various immune cells. It is believed to inhibit mast cells, eosinophils, basophils, and lymphocytes. drugbank.com It achieves this, in part, by decreasing the release of leukocytic acid hydrolases and preventing the accumulation of macrophages at inflamed sites. drugbank.com
Montelukast also interacts with components of the immune system. It has been shown to reduce mean peripheral blood eosinophils. drugbank.com Furthermore, leukotrienes are involved in the recruitment of eosinophils, dendritic cells, and T cells. google.com By blocking leukotriene receptors, montelukast can modulate the activity of these immune cells. e-century.us The combined effect of mometasone furoate and montelukast on various immune cells and their mediators provides a comprehensive approach to managing the immune response in allergic inflammation. ijpsonline.com
The therapeutic efficacy of the mometasone furoate and montelukast combination extends to impacting cellular processes that are not adequately addressed by single-agent therapy. Mometasone furoate can increase the stability of lysosomal membranes and endothelial cells, thereby helping to control the immune response. e-century.usnih.gov
Montelukast, by blocking the CysLT1 receptor, can inhibit processes such as smooth muscle contraction and increased vascular permeability, which are direct consequences of leukotriene action. nih.gov The combination, therefore, not only suppresses the inflammatory cascade but also mitigates the downstream effects of inflammatory mediators on various cell types, leading to a more complete therapeutic effect. ijpsonline.com
Detailed Research Findings
| Study Focus | Key Findings | Reference |
|---|---|---|
| Synergistic Anti-inflammatory Effects | Combination therapy with mometasone furoate and montelukast can lead to a more significant reduction in inflammatory markers like IL-6 and TNF-α compared to monotherapy. | researchgate.net |
| Immune Cell Modulation | Mometasone furoate inhibits various immune cells including mast cells, eosinophils, and lymphocytes. Montelukast has been observed to reduce peripheral blood eosinophils. | drugbank.comdrugbank.com |
| Adenoid Hypertrophy | Combined therapy of oral montelukast and intranasal mometasone furoate showed better efficacy in improving symptoms and reducing adenoid size compared to mometasone furoate monotherapy. | globalresearchonline.netnih.gov |
| Allergic Rhinitis Symptom Control | The combination of mometasone furoate and montelukast was found to be more effective for nasal congestion, while mometasone furoate with an antihistamine was more effective for itching and sneezing. | nih.gov |
Molecular and Cellular Biology of Compound Action
Montelukast (B128269): Intracellular Signaling Pathways and Molecular Interactions
Inactivation of TGF-β1/Smads Signaling Pathway and Epithelial-Mesenchymal Transition Inhibition
The combination of mometasone (B142194) furoate and montelukast addresses inflammatory and tissue remodeling processes through distinct but complementary molecular pathways. A key mechanism involves the modulation of the Transforming Growth Factor-beta 1 (TGF-β1)/Smads signaling pathway, which is a critical regulator of cellular processes, including Epithelial-Mesenchymal Transition (EMT). EMT is a biological process where epithelial cells lose their characteristics and acquire a mesenchymal phenotype, contributing to tissue fibrosis and remodeling in chronic inflammatory diseases.
Research has specifically demonstrated that montelukast can inhibit EMT by inactivating the TGF-β1/Smads signaling pathway. nih.govnih.gov In experimental models, montelukast treatment has been shown to mitigate the rise in TGF-β1 production and reduce the phosphorylation of Smad3, a key downstream effector in the pathway. nih.gov This inactivation leads to the suppression of EMT. nih.govnih.gov Studies have shown that montelukast effectively improves conditions like bronchopulmonary dysplasia by inhibiting this specific pathway. nih.gov While corticosteroids like mometasone furoate are known for their broad anti-inflammatory and anti-remodeling effects, the targeted action of montelukast on the TGF-β1/Smads axis is a significant contributor to the combination's efficacy in preventing pathological tissue changes.
Table 1: Effect of Montelukast on TGF-β1/Smads Pathway and EMT Markers
| Compound | Target Pathway/Process | Molecular Effect | Outcome | Reference |
|---|---|---|---|---|
| Montelukast | TGF-β1/Smads Signaling | - Reduces TGF-β1 expression
| Inactivation of the pathway | nih.govnih.gov |
| Montelukast | Epithelial-Mesenchymal Transition (EMT) | - Inhibits morphological changes associated with EMT | Suppression of EMT | nih.gov |
Modulation of Extracellular Matrix Components (e.g., Collagen I, MMP1, MMP3)
The structural integrity of tissues is maintained by the extracellular matrix (ECM), and its dysregulation is a hallmark of airway remodeling. Both mometasone furoate and montelukast influence ECM components, particularly collagens and matrix metalloproteinases (MMPs), which are enzymes responsible for degrading ECM proteins. dovepress.comnih.govnih.gov
Montelukast has been shown to directly reduce the expression of Collagen I, a key fibrillar collagen involved in fibrosis. nih.govnih.gov Furthermore, it downregulates the expression of MMP1 (a collagenase) and MMP3 (a stromelysin), suggesting a complex regulatory role in ECM turnover. nih.gov
Inhaled corticosteroids, the class to which mometasone furoate belongs, also play a crucial role in preventing pathological ECM deposition. nih.gov They can reduce subepithelial collagen deposition by modulating the balance between MMPs and their endogenous inhibitors, the tissue inhibitors of metalloproteinases (TIMPs). nih.gov For instance, corticosteroid treatment can lead to a downregulation of MMP-9 expression while upregulating TIMP-1, thereby shifting the balance away from ECM degradation and toward matrix preservation and repair. nih.gov This action helps to mitigate the chronic structural changes seen in diseases like asthma. nih.gov
Table 2: Modulation of Extracellular Matrix Components
| Compound/Class | ECM Component | Observed Effect | Reference |
|---|---|---|---|
| Montelukast | Collagen I | Decreased expression | nih.govnih.gov |
| Montelukast | MMP1 | Reduced expression | nih.gov |
| Montelukast | MMP3 | Reduced expression | nih.gov |
| Inhaled Corticosteroids (e.g., Mometasone Furoate) | Subepithelial Collagen | Decreased deposition | nih.gov |
| Inhaled Corticosteroids (e.g., Mometasone Furoate) | MMP-9 / TIMP-1 Balance | Downregulates MMP-9, upregulates TIMP-1 | nih.gov |
Regulation of Epithelial Cadherins and Vimentin (B1176767) Expression
The expression of specific cellular proteins, such as E-cadherin and vimentin, serves as a marker for the cellular phenotype. E-cadherin is an essential component of epithelial cell junctions and its loss is a hallmark of EMT. Conversely, vimentin is an intermediate filament protein characteristic of mesenchymal cells, and its increased expression signifies a shift away from the epithelial state.
Montelukast has demonstrated a direct role in preserving the epithelial phenotype by modulating these key markers. nih.govnih.gov Studies show that montelukast treatment increases the expression of E-cadherin while simultaneously decreasing the expression of vimentin in epithelial cells. nih.govnih.gov This action effectively counteracts the changes induced by pro-fibrotic stimuli, thereby inhibiting EMT and helping to maintain the integrity of the epithelial barrier. nih.gov
Table 3: Regulation of EMT Protein Markers by Montelukast
| Protein Marker | Cellular Role | Effect of Montelukast | Reference |
|---|---|---|---|
| E-cadherin | Epithelial cell adhesion | Increased expression | nih.govnih.gov |
| Vimentin | Mesenchymal cell structure | Decreased expression | nih.govnih.gov |
| N-cadherin | Mesenchymal cell adhesion | Decreased expression | nih.gov |
Cross-Talk and Interplay between Mometasone Furoate and Montelukast Pathways in Combined Systems
The enhanced therapeutic effect observed when mometasone furoate and montelukast are used in combination stems from the interplay between their distinct molecular mechanisms, leading to a more comprehensive suppression of inflammatory and remodeling pathways. ijpsonline.com
Mometasone furoate, as a potent glucocorticoid, exerts broad anti-inflammatory effects. nih.gov It acts by inhibiting the synthesis and release of a wide array of inflammatory mediators, including cytokines, chemokines, and prostaglandins. nih.gov This is achieved primarily by increasing the stability of endothelial and lysosomal membranes and controlling the immune response. nih.gov
However, the inflammatory cascade in allergic diseases involves pathways that can be partially resistant to corticosteroids. One such pathway is mediated by cysteinyl leukotrienes. ijpsonline.com Leukotrienes are potent inflammatory mediators that cause smooth muscle contraction, increase vascular permeability, and promote the aggregation of inflammatory cells. nih.gove-century.us While corticosteroids can reduce the number of inflammatory cells that produce leukotrienes, their ability to inhibit the synthesis and release of leukotrienes is limited. ijpsonline.com
This is where montelukast provides a crucial, complementary action. As a selective leukotriene receptor antagonist, montelukast specifically blocks the cysteinyl leukotriene receptor 1 (CysLT1). e-century.us This blockade prevents leukotrienes from exerting their pro-inflammatory effects, addressing a key component of the inflammatory response not fully covered by mometasone furoate. ijpsonline.come-century.us
The cross-talk, therefore, is synergistic: mometasone furoate provides a powerful, broad suppression of the inflammatory environment, while montelukast targets and neutralizes the specific, often persistent, leukotriene-mediated pathway. ijpsonline.com This dual approach results in a more effective reduction of inflammation, eosinophil activity, and the downstream consequences of airway remodeling than can be achieved with either agent alone. e-century.usglobalresearchonline.net
Pharmacokinetic Interactions and Metabolism Research
Cytochrome P450 Enzyme System Involvement in Compound Metabolism
The Cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, plays a central role in the metabolism of both montelukast (B128269) and mometasone (B142194) furoate. Specific isoforms are responsible for the oxidative biotransformation of these compounds.
Montelukast undergoes extensive metabolism, with several CYP isoforms contributing to its clearance. While initial product information highlighted CYP3A4 and CYP2C9, subsequent research has established a more dominant role for another enzyme. nih.govclinpgx.org
CYP2C8: This enzyme is now understood to be the principal catalyst in montelukast's biotransformation. nih.govresearchgate.net In vivo studies have demonstrated that CYP2C8 is responsible for approximately 80% of the total metabolism of montelukast. nih.govhelsinki.fihelsinki.fi Its primary role involves the formation of the M6 metabolite, which is then further metabolized to the major secondary metabolite, M4. nih.govnih.gov
CYP2C9: In vitro studies indicate that CYP2C9 is involved in the formation of montelukast metabolites, including the 1,2 diol (related to the M6 metabolite). nih.gov However, its contribution in vivo is considered to be minor compared to CYP2C8. nih.gov
Table 1: Contribution of Cytochrome P450 Isoforms to Montelukast Metabolism
| Enzyme | Primary Role in Montelukast Metabolism | Estimated Contribution | Key Metabolites Formed |
| CYP2C8 | Dominant enzyme for oxidative metabolism. nih.govnih.govresearchgate.net | ~80% | M6, leading to M4 |
| CYP2C9 | Minor role in oxidative metabolism. nih.govnih.gov | ~12% (estimated) | M6 (1,2 diol) |
| CYP3A4 | Minor role; primarily involved in forming specific minor metabolites. nih.govnih.gov | ~16% (estimated) | M5a, M5b |
Mometasone furoate undergoes extensive hepatic metabolism to multiple metabolites, with no single major metabolite being detectable in plasma. drugbank.com The primary enzyme responsible for this process is CYP3A4. drugbank.com In vitro studies using human liver microsomes have confirmed that the formation of one of the identified minor metabolites, 6ß-hydroxy-mometasone furoate, is regulated by the CYP3A4 enzyme. drugbank.comnih.gov This extensive first-pass metabolism mediated by CYP3A4 is a key factor in the compound's low systemic bioavailability. researchgate.net
Drug-Drug Interactions at a Molecular/Enzymatic Level
Given that both compounds are substrates for CYP enzymes, there is a theoretical potential for drug-drug interactions when they are co-administered or used with other medications that modulate these enzymes.
Information from some pharmacological databases suggests that the metabolism of montelukast can be decreased when combined with mometasone furoate. drugbank.com This implies a potential inhibitory effect of mometasone furoate on the CYP enzymes that metabolize montelukast, primarily CYP2C8. However, specific molecular-level research detailing the direct inhibitory impact of mometasone furoate on montelukast's metabolic pathways is not extensively documented in the primary literature. Clinical studies often utilize the combination for therapeutic benefit in allergic rhinitis, suggesting that any metabolic interaction is not considered clinically prohibitive. nih.govijpsonline.com
The metabolic pathways of both montelukast and mometasone furoate are significantly influenced by the co-administration of drugs that inhibit or induce relevant CYP enzymes.
Montelukast Pathway Modulators:
CYP2C8 Inhibitors: Co-administration of montelukast with a potent CYP2C8 inhibitor, such as gemfibrozil (B1671426), leads to a substantial increase in montelukast plasma concentrations. nih.govhelsinki.fi Studies have shown that gemfibrozil can increase the area under the curve (AUC) of montelukast by as much as 4.3-fold, confirming the dominant role of CYP2C8 in its clearance. nih.govnih.govresearchgate.net
Mometasone Furoate Pathway Modulators:
CYP3A4 Inhibitors: As mometasone furoate is a substrate of CYP3A4, its systemic concentration is expected to increase when co-administered with strong inhibitors of this enzyme, such as ketoconazole. drugbank.com This interaction can lead to an increased potential for systemic corticosteroid effects.
CYP3A4 Inducers: Conversely, co-administration with CYP3A4 inducers, such as rifampicin (B610482) or apalutamide, would be expected to decrease the plasma concentration of mometasone furoate by accelerating its metabolism. drugbank.com
Table 2: Effect of CYP Modulators on Montelukast Pharmacokinetics
| Modulator | CYP Target | Effect on Montelukast Plasma Concentration (AUC) | Impact on Metabolite Formation |
| Gemfibrozil | CYP2C8 | ▲ 4.3-fold increase. nih.govnih.gov | ▼ Impaired formation of M6 and >90% reduction in the major metabolite M4. nih.govnih.gov |
| Itraconazole | CYP3A4 | No significant effect. nih.govnih.gov | ▼ Markedly reduced formation of minor metabolites M5a and M5b. nih.govnih.gov |
Metabolite Formation and Their Theoretical Pharmacological Activities
The metabolism of both montelukast and mometasone furoate results in the formation of several byproducts, the pharmacological activity of which is a key consideration.
Mometasone Furoate Metabolites: Mometasone furoate is efficiently converted to at least five different metabolites in human liver fractions (designated MET1-5). researchgate.netnih.govdoi.org Research into the biological activity of these metabolites has shown that, apart from the parent mometasone furoate, only one metabolite, MET2, demonstrated appreciable binding affinity for the glucocorticoid receptor. researchgate.netnih.govdoi.org The relative binding affinity of MET2 was approximately a quarter of that of the parent compound. This finding suggests that this active metabolite could potentially contribute to the systemic effects of mometasone furoate. researchgate.netnih.govdoi.org One of the more well-characterized minor metabolites is 6β-hydroxy-mometasone furoate. drugbank.com
Analysis of Montelukast-Glutathione Conjugates and Their Potential Molecular Implications
Montelukast (MTK) is an antagonist of the cysteinyl leukotriene receptor 1. nih.gov While effective in managing asthma symptoms, its metabolism and potential for neuropsychiatric adverse drug reactions have been the subject of extensive research. nih.govfrontiersin.org A significant aspect of its biotransformation involves its interaction with glutathione (B108866) (GSH), a critical molecule in the cellular detoxification system.
Recent metabolic studies have identified numerous new metabolites of montelukast and have confirmed its capacity to react with glutathione. nih.govresearchgate.net This interaction leads to the formation of montelukast-glutathione conjugates. Multi-omics approaches have demonstrated that montelukast interferes with the glutathione detoxification system within the brain. nih.govresearchgate.net This interference is a key molecular implication, as it may disrupt the delicate balance of neurotransmitter and neurosteroid pathways. nih.gov Specifically, research suggests that montelukast can dysregulate pathways involved in the hypothalamic-pituitary-adrenal (HPA) axis and interfere with mitochondrial function in neuronal cells. nih.govresearchgate.net
The formation of these conjugates and the subsequent impact on the glutathione system are thought to be linked to the observed neuropsychiatric side effects associated with montelukast, such as depression, sleep disturbances, and suicidal ideation. nih.govfrontiersin.org The interference with crucial central nervous system processes provides a potential mechanistic explanation for these adverse reactions. nih.govresearchgate.net Further research has also pointed to montelukast's ability to maintain hepatic glutathione levels in certain contexts, suggesting a complex interaction with cellular redox systems. researchgate.net
Table 1: Summary of Montelukast's Interaction with Glutathione and Molecular Implications
| Finding | Methodology | Potential Molecular Implication | Reference |
|---|---|---|---|
| Confirmed reactivity with glutathione. | In vitro systems, embryonic neuron-enriched cell model, mouse model, high-resolution mass spectrometry. | Formation of montelukast-glutathione conjugates. | nih.gov |
| Interference with the glutathione detoxification system in the brain. | Mass spectrometry-based metabolomics and proteomics. | Potential cause of neuropsychiatric adverse drug reactions. | nih.govresearchgate.net |
| Dysregulation of neurotransmitter and neurosteroid pathways. | Multi-omics approach in mice and isolated chicken neurons. | Modulation of the hypothalamic-pituitary-adrenal (HPA) axis. | nih.gov |
| Interference with mitochondrial function in neuronal cells. | Multi-omics approach. | Contribution to cellular stress and potential neurotoxicity. | nih.govresearchgate.net |
Identification and Characterization of Mometasone Furoate Metabolites
Mometasone furoate (MF) is a potent synthetic glucocorticoid that undergoes extensive metabolism, primarily in the liver. nih.govdoi.orgdrugbank.comwjbphs.com While it has very low systemic bioavailability after inhalation (less than 1%), the absorbed fraction is rapidly and significantly metabolized. nih.govresearchgate.net In vitro studies using human liver microsomes have shown that the biotransformation is mainly regulated by the cytochrome P-450 3A4 (CYP3A4) enzyme. drugbank.comnih.gov
The metabolism of mometasone furoate is complex, involving multiple pathways. One of the principal metabolic routes is 6β-hydroxylation, leading to the formation of 6β-hydroxy-mometasone furoate. nih.govdoi.orgnih.gov However, this is not the sole pathway, and other parallel and subsequent metabolic processes are also involved. nih.govdoi.org Studies have identified at least five distinct metabolites in S9 fractions of both rat and human liver, designated MET1 through MET5. doi.orgresearchgate.netnih.gov There are quantitative differences in the metabolites produced between species; for instance, MET1 is the major metabolite in rat liver, whereas MET1 and MET2 are formed in roughly equal amounts in human liver. doi.orgresearchgate.net
Importantly, some of these metabolites retain biological activity. Fractionation and analysis have revealed that the parent compound, mometasone furoate, and metabolite MET2 possess considerable binding affinity for the glucocorticoid receptor. doi.orgnih.gov The generation of such active metabolites could contribute to the systemic effects of the drug. doi.orgresearchgate.netnih.gov
In addition to metabolic products, several degradation products of mometasone furoate have been identified in biological fluids. nih.govnih.gov In plasma and urine, four main degradation products have been characterized, while in simulated lung fluid, two degradation products, D1 (9,11-epoxide mometasone furoate) and D2, are formed. nih.govnih.govresearchgate.net Notably, the degradation product D1 has been shown to have a fourfold greater affinity for the glucocorticoid receptor compared to dexamethasone (B1670325). nih.govresearchgate.net
Table 2: Characterized Metabolites and Degradation Products of Mometasone Furoate
| Compound | Type | Location/Matrix | Key Characteristics | Reference |
|---|---|---|---|---|
| 6β-hydroxy-mometasone furoate | Metabolite | Liver microsomes | Major metabolite formed via CYP3A4-mediated hydroxylation. | nih.govdoi.orgdrugbank.com |
| MET1 | Metabolite | Liver S9 fractions | Most polar metabolite; major metabolite in rats. | doi.orgresearchgate.net |
| MET2 | Metabolite | Liver S9 fractions | Formed in equal extent to MET1 in humans; possesses significant glucocorticoid receptor binding affinity. | doi.orgresearchgate.netnih.gov |
| MET3, MET4, MET5 | Metabolite | Liver S9 fractions | Additional metabolites identified; less characterized than MET1 and MET2. | doi.orgresearchgate.net |
| D1 (9,11-epoxide mometasone furoate) | Degradation Product | Simulated lung fluid | Shows 4-fold greater receptor affinity than dexamethasone. | nih.govresearchgate.net |
| D2 | Degradation Product | Simulated lung fluid | New chemical structure with cyclization in the C17-C21 region; lower receptor affinity. | nih.govresearchgate.net |
| Degradation Products A, B, C, D | Degradation Product | Plasma, Urine | Identified as products of non-metabolic degradation in biological fluids. | nih.gov |
Pre Clinical Research Models and Methodologies for Mechanistic Elucidation
In Vitro Models for Molecular and Cellular Studies
In vitro systems provide a controlled environment to investigate specific biological processes, such as receptor interactions, metabolic pathways, and cellular communication, without the complexities of an integrated biological system.
Cell Culture Systems for Receptor Binding and Signal Transduction Analysis
Cell-based assays are fundamental in characterizing the pharmacodynamics of mometasone (B142194) furoate and montelukast (B128269) at the molecular level.
Mometasone Furoate: As a synthetic glucocorticoid, mometasone furoate's primary mechanism involves binding to and activating the glucocorticoid receptor. medpath.com It functions as a high-affinity agonist for this receptor, with a binding affinity approximately 22 times that of dexamethasone (B1670325). medpath.com Studies using human lung glucocorticoid receptors have determined the high relative receptor affinity (RRA) of mometasone furoate. nih.gov Furthermore, its known metabolite, 6β-OH mometasone furoate, and a degradation product, 9,11-epoxy mometasone furoate, also show significant binding affinities, which are approximately twice as high as dexamethasone. nih.gov Upon binding, the activated receptor complex modulates gene expression by transactivating anti-inflammatory genes and transrepressing pro-inflammatory transcription factors like NF-κB. medpath.com In specific cell lines, such as those for osteosarcoma, mometasone furoate has been shown to inhibit cell proliferation and promote apoptosis through the activation of the AMPK/mTOR signaling pathway. nih.gov
Montelukast: Montelukast is a selective antagonist of the cysteinyl leukotriene (cysLT) receptor. researchgate.netnih.gov Its anti-inflammatory effects have been investigated in lung cell injury models. In A549 lung cells exposed to hyperoxia, montelukast treatment significantly reduced the increased production of pro-inflammatory factors and decreased the protein level of phosphorylated p65 (p-p65), a key component of the NF-κB signaling pathway. nih.govsemanticscholar.org This suggests that montelukast exerts its effects in part by inhibiting the NF-κB pathway activation in lung cells. nih.gov Computational studies have also explored montelukast's binding affinity to other receptors, such as dopaminergic and serotonergic receptors, to understand potential off-target effects. mdpi.com
| Compound | Primary Target | Key Signaling Pathway(s) | Research Finding |
|---|---|---|---|
| Mometasone Furoate | Glucocorticoid Receptor | NF-κB, AMPK/mTOR | Acts as a high-affinity agonist; its metabolite 6β-OH MF also shows significant receptor affinity. medpath.comnih.gov Modulates gene expression and can inhibit osteosarcoma cell proliferation via the AMPK/mTOR pathway. nih.gov |
| Montelukast | Cysteinyl Leukotriene (cysLT) Receptor | NF-κB | Functions as a cysLT receptor antagonist. researchgate.net It has been shown to decrease the protein level of p-p65 in lung cells, indicating inhibition of the NF-κB pathway. semanticscholar.org |
Microsomal Studies for Metabolic Pathway Characterization
Microsomal studies, primarily using subcellular fractions from the liver and intestine, are essential for characterizing the metabolic fate of pharmaceutical compounds.
Mometasone Furoate: The in vitro metabolism of mometasone furoate has been investigated using human biological fluids and tissue subcellular fractions. nih.gov These studies show that metabolism occurs rapidly and primarily in the liver, with some activity in the intestine, but is negligible in lung tissue. nih.gov In human liver and intestinal microsomes, 6β-hydroxylation is a major metabolic pathway. nih.gov Further studies using liver S9 fractions from both rats and humans confirmed that mometasone furoate is efficiently metabolized into at least five different metabolites. doi.org However, quantitative differences in the formation of these metabolites exist between species. doi.org
Montelukast: The metabolism of montelukast has been characterized in detail using human liver microsomes (HLMs) and expressed cytochrome P450 (P450) enzymes. nih.gov These in vitro experiments reveal that CYP2C8 and CYP2C9 are the main enzymes responsible for its oxidation. nih.govsemanticscholar.org CYP3A4 also contributes to its metabolism, primarily through sulfoxidation and stereoselective 21-hydroxylation. nih.gov In addition to oxidation, montelukast undergoes direct glucuronidation to an acyl-glucuronide. nih.gov
| Compound | Primary Metabolic Site | Key Enzymes/Pathways | Major Metabolites/Products |
|---|---|---|---|
| Mometasone Furoate | Liver, Intestine nih.gov | 6β-hydroxylation nih.gov | 6β-hydroxy-MF and at least four other metabolites. doi.org |
| Montelukast | Liver nih.govsemanticscholar.org | CYP2C8, CYP2C9, CYP3A4, Glucuronidation nih.gov | Montelukast 1,2 diol, 21(R)-OH montelukast, 21(S)-OH montelukast, 25-OH montelukast, montelukast sulfoxide. nih.gov |
Co-culture Systems for Inter-cellular Communication Studies (e.g., platelet-eosinophil aggregation)
Co-culture systems are used to model the interactions between different cell types that are relevant to the inflammatory process in asthma and allergic rhinitis. Platelet-eosinophil aggregation is a notable example of such intercellular communication. Platelets are known to be critical in the pathogenesis of allergic diseases like asthma, where they can bind to eosinophils. nih.gov This interaction, facilitated by molecules like P-selectin, is an important event during eosinophil activation and recruitment to the lung. nih.govfrontiersin.org Platelets can also influence eosinophil function by releasing inflammatory mediators. frontiersin.org
Montelukast, as a leukotriene receptor antagonist, is known to suppress inflammation and promote the apoptosis of eosinophils. researchgate.net Given that leukotrienes are involved in platelet activation, investigating the effect of montelukast in co-culture systems of platelets and eosinophils can elucidate its role in modulating the cross-talk between these key inflammatory cells.
Animal Models for Investigating Integrated Biological Responses
Animal models, particularly in rodents, are indispensable for studying the complex, integrated physiological and pathological responses to drug administration that cannot be replicated in vitro.
Rodent Models for Molecular Mechanism Elucidation (e.g., BPD models)
Rodent models of inflammatory diseases are widely used to explore the in vivo mechanisms of action of therapeutic agents. A key example is the use of a mouse model of bronchopulmonary dysplasia (BPD), a chronic lung disease in preterm infants, to study the effects of montelukast. researchgate.netnih.gov In this model, newborn mice are exposed to hyperoxia to induce BPD-like lung injury. semanticscholar.org
Studies have shown that treatment with montelukast significantly relieved the signs of BPD in these mice. researchgate.netmdpi.com The therapeutic effects were evidenced by improvements in lung architecture, specifically an increase in the radial alveolar count (RAC), which represents alveolar development, and a decrease in the mean linear intercept (MLI), which reflects the average alveolar size. nih.govsemanticscholar.org Additionally, montelukast treatment reduced the lung weight to body weight ratio, an indicator of lung injury and edema. researchgate.net These findings demonstrate that montelukast can protect against hyperoxia-induced lung injury and promote alveolarization in a rodent BPD model. researchgate.netnih.gov
Assessment of Systemic Molecular Markers in Pre-clinical Systems
In conjunction with animal models, the assessment of molecular markers in tissues and biological fluids provides quantitative insights into a drug's mechanism of action. In the mouse BPD model, the lung tissues of animals treated with montelukast were analyzed for markers of inflammation and oxidative stress. researchgate.netnih.gov
| Parameter | Marker | Effect of Montelukast Treatment |
|---|---|---|
| Lung Structure & Injury | Radial Alveolar Count (RAC) | Increased researchgate.netnih.gov |
| Mean Linear Intercept (MLI) | Decreased researchgate.netnih.gov | |
| Lung Weight/Body Weight Ratio | Decreased researchgate.netnih.gov | |
| Inflammatory Markers | TNF-α | Reduced researchgate.netnih.gov |
| IL-6 | Reduced researchgate.netnih.gov | |
| IL-1β | Reduced researchgate.netnih.gov | |
| Oxidative Stress Markers | Superoxide Dismutase (SOD) Activity | Enhanced researchgate.netnih.gov |
| Malondialdehyde (MDA) Content | Reduced researchgate.netnih.gov |
Advanced Analytical Methodologies for Compound Characterization and Quantification in Research
Chromatographic Techniques
Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of individual components within a complex mixture. For the simultaneous analysis of mometasone (B142194) furoate and montelukast (B128269), several chromatographic techniques have been developed and validated.
High-Performance Liquid Chromatography (HPLC) for Compound Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of mometasone furoate and montelukast. scielo.br Reversed-phase HPLC (RP-HPLC) methods are particularly common, offering robust and reliable separation of these compounds.
In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 column, is used in conjunction with a polar mobile phase. nih.gov For instance, a mobile phase consisting of acetonitrile (B52724) and water or a buffer solution is often employed. researchgate.net The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Mometasone furoate and montelukast, having different polarities, will elute from the column at distinct times, known as retention times, allowing for their individual quantification.
Key parameters in HPLC method development include the choice of column, mobile phase composition, flow rate, and detection wavelength. For mometasone furoate, detection is often carried out at around 248-254 nm, while montelukast is typically detected at approximately 285 nm. nih.gov However, a single wavelength may be used for simultaneous determination. researchgate.net The method's performance is validated according to International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, precision, accuracy, and robustness. nih.govsemanticscholar.org
Table 1: Example HPLC Method Parameters for Mometasone Furoate and Montelukast Analysis
| Parameter | Mometasone Furoate | Montelukast |
| Column | C18 (Octadecylsilane) | C18 (Octadecylsilane) |
| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) researchgate.net | Acetonitrile:1 mM Sodium Acetate (pH 6.3) (90:10 v/v) nih.gov |
| Flow Rate | 1.0 mL/min researchgate.net | 1.5 mL/min nih.gov |
| Detection Wavelength | 240-254 nm researchgate.net | 285 nm nih.gov |
| Retention Time | ~4.39 min researchgate.net | ~3.4 min nih.gov |
Ultra Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed
Ultra Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particle sizes. This technology leads to higher resolution, increased sensitivity, and faster analysis times compared to conventional HPLC. lcms.cz
The transfer of existing HPLC methods to UPLC is a common practice in pharmaceutical analysis to improve efficiency. lcms.cz For mometasone furoate, transitioning from an HPLC method using a 5 µm particle size column to a UPLC method with a 1.7 µm particle size column can result in a significant reduction in run time and solvent consumption. lcms.czwaters.com This is particularly beneficial for high-throughput screening and routine quality control.
A UPLC method for the simultaneous determination of nadifloxacin (B1676911), mometasone furoate, and miconazole (B906) nitrate (B79036) has been developed using a C18 column with 2.2 µm particles. The isocratic elution with a mobile phase of methanol (B129727), acetonitrile, and water allowed for the successful separation and quantification of the compounds. researchgate.net The enhanced peak sharpness and reduced analysis time are key advantages of UPLC in such multi-component analyses. lcms.cz
Table 2: Comparison of HPLC and UPLC for Mometasone Furoate Analysis
| Parameter | HPLC lcms.cz | UPLC lcms.cz |
| Column | XBridge Shield RP18, 4.6 x 250 mm, 5 µm | ACQUITY UPLC BEH Shield RP18, 2.1 x 75 mm, 1.7 µm |
| Run Time | Significantly longer | 78% reduction in run time |
| Mobile Phase Consumption | 100 mL per injection | 6.2 mL per injection (94% reduction) |
| Peak Shape | Broader | Narrower |
High-Performance Thin-layer Chromatography (HPTLC) in Research Applications
High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that offers several advantages, including the ability to analyze multiple samples simultaneously and reduced solvent usage. bohrium.com It is a valuable tool for the quantification of mometasone furoate and montelukast in pharmaceutical formulations.
In HPTLC, the stationary phase is a pre-coated plate with a layer of adsorbent, such as silica (B1680970) gel 60 F254. bohrium.com The mobile phase, a mixture of solvents, ascends the plate by capillary action, separating the components of the applied samples. For the simultaneous estimation of mometasone furoate and olopatadine (B1677272) hydrochloride, a mobile phase of methanol and water (8:2, v/v) has been used. bohrium.com
After development, the separated spots are visualized under UV light, and their densities are measured using a densitometer at a specific wavelength. For mometasone furoate, a detection wavelength of 248 nm is commonly used. bohrium.com The method is validated for linearity, accuracy, precision, and other parameters as per ICH guidelines. bohrium.comnih.gov HPTLC has been successfully applied for the simultaneous determination of mometasone furoate with other drugs like nadifloxacin and miconazole nitrate. nih.gov
Table 3: HPTLC Method Parameters for Mometasone Furoate
| Parameter | Details |
| Stationary Phase | Pre-coated silica gel 60 F254 aluminum plates bohrium.com |
| Mobile Phase | Methanol:Water (8:2, v/v) bohrium.com |
| Detection Wavelength | 248 nm bohrium.com |
| Rf value (Mometasone Furoate) | 0.70 researchgate.net |
Spectroscopic Techniques
Spectroscopic techniques are instrumental in the analysis of mometasone furoate and montelukast, providing both quantitative data and qualitative information about their molecular structure.
UV-Visible Spectrophotometry for Quantification and Spectral Analysis
UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantitative analysis of mometasone furoate and montelukast. rjpn.orgderpharmachemica.com This technique is based on the principle that molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum.
For the individual analysis of mometasone furoate, a simple spectrophotometric method using methanol as a solvent has been developed, with the absorbance measured at its maximum wavelength (λmax) of 248 nm. rjpn.org The method demonstrates good linearity over a specific concentration range. rjpn.org Similarly, montelukast can be determined spectrophotometrically, often by forming an ion-association complex with a dye, which is then extracted into an organic solvent and measured at its λmax. derpharmachemica.com
For the simultaneous estimation of mometasone furoate and another compound, methods like the absorbance correction method can be employed. In a study for the simultaneous estimation of mometasone furoate and fluticasone (B1203827) propionate, the absorption maxima were found to be 248 nm and 236 nm, respectively, in acetonitrile. ijbpas.com
Table 4: UV-Visible Spectrophotometric Parameters
| Compound | Solvent | λmax (nm) | Linearity Range (µg/mL) |
| Mometasone Furoate | Methanol | 248 rjpn.org | 4 - 12 rjpn.org |
| Montelukast Sodium | Chloroform (after complexation) | 410 (with BTB), 415 (with BCP) derpharmachemica.com | 5.0 - 25.0 (BTB), 4.0 - 20.0 (BCP) derpharmachemica.com |
Mass Spectrometry for Structural Elucidation and Metabolite Identification
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for the structural elucidation of compounds and the identification of their metabolites. ijpras.com When coupled with a separation technique like liquid chromatography (LC-MS), it provides highly specific and sensitive analysis.
In the analysis of mometasone, LC-MS/MS (tandem mass spectrometry) is used for its quantification in biological matrices like human plasma, achieving very low limits of quantification (e.g., 0.25 pg/mL). shimadzu.com The precursor ion of mometasone ([M+H]+) is observed at m/z 520.9, which then fragments to produce specific product ions that are monitored for quantification (Multiple Reaction Monitoring - MRM). shimadzu.com
Mass spectrometry is also crucial for studying the metabolism of mometasone furoate and montelukast. doi.orgnih.gov It allows for the identification of metabolites by determining their molecular masses and fragmentation patterns. For instance, a metabolite of mometasone furoate, 6β-OH-MF, has been identified using mass spectrometry. doi.org Similarly, a protocol using high-resolution mass spectrometry has been detailed to identify the metabolites of montelukast produced in various in vitro systems. nih.gov This information is vital for understanding the pharmacokinetic and pharmacodynamic properties of the drug.
Table 5: Mass Spectrometric Data for Mometasone
| Parameter | Value |
| Precursor Ion ([M+H]+) | m/z 520.9 shimadzu.com |
| Product Ions | m/z 355.15, 373.2, 263.2 shimadzu.com |
| MRM Transition | m/z 520.9 > 355.15 shimadzu.com |
Development and Validation of Novel Analytical Methods for Mometasone Furoate/Montelukast Combinations
The simultaneous quantification of mometasone furoate and montelukast in pharmaceutical formulations presents an analytical challenge that necessitates the development of robust and validated methodologies. While research on the direct combination of these two active ingredients is emerging, a substantial body of work exists for their individual analysis and in combination with other pharmaceutical agents. This section explores the advanced analytical methodologies applicable to the characterization and quantification of mometasone furoate and montelukast combinations, drawing upon established techniques and validation parameters in accordance with International Council for Harmonisation (ICH) guidelines.
The primary analytical techniques employed for the simultaneous estimation of these compounds include Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible Spectrophotometry. Each method offers distinct advantages in terms of sensitivity, selectivity, and speed.
A prevalent approach for the simultaneous analysis of mometasone furoate and other compounds has been the use of RP-HPLC. asianpubs.orgresearchgate.net For instance, a stability-indicating RP-HPLC method was developed for the simultaneous quantification of mometasone furoate and formoterol (B127741) fumarate (B1241708) dihydrate. asianpubs.org Chromatographic separation was achieved on a Hypersil ODS column with a mobile phase of acetonitrile and a buffer solution, demonstrating the method's specificity and stability-indicating capabilities. asianpubs.org Such methods, once validated, are invaluable for routine quality control analysis.
Similarly, various RP-HPLC methods have been developed and validated for the estimation of montelukast sodium, both individually and in combination with other drugs like bilastine (B1667067) and bambuterol (B1223079) hydrochloride. bepls.comsphinxsai.com These methods typically utilize a C18 column with a mobile phase consisting of an organic solvent like methanol or acetonitrile and a buffer, with detection commonly performed using a UV detector. bepls.comsphinxsai.comnih.gov
HPTLC offers a high-throughput alternative for the simultaneous analysis of mometasone furoate and montelukast. Validated HPTLC methods have been established for the simultaneous determination of mometasone furoate in combination with nadifloxacin and miconazole nitrate, as well as for montelukast with other agents. nih.govjapsonline.comresearchgate.net These methods involve the use of pre-coated silica gel 60F254 plates and a suitable mobile phase to achieve separation, followed by densitometric analysis at a specific wavelength. nih.gov The development of such a method for the mometasone furoate and montelukast combination would offer a rapid and cost-effective analytical solution.
UV-Visible spectrophotometric methods, including simultaneous equation and absorbance ratio methods, have also been successfully developed for the quantification of mometasone furoate and montelukast in combination with other drugs. rjpn.orgijbpas.com These methods are advantageous due to their simplicity and cost-effectiveness. The development of a UV spectrophotometric method would require the identification of suitable wavelengths where both drugs show appreciable absorbance and the application of mathematical corrections to account for spectral overlap. ijbpas.com
The validation of these analytical methods is a critical step to ensure their accuracy, precision, and reliability. Key validation parameters, as stipulated by ICH guidelines, include linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ).
For example, a developed RP-HPLC method for montelukast sodium and desloratadine (B1670295) demonstrated linearity over a concentration range of 40-140 µg/ml for montelukast, with recovery values between 99.54% and 101.25%. sphinxsai.com Similarly, a UV spectrophotometric method for mometasone furoate showed linearity in the concentration range of 4–12 µg/ml with an accuracy (% recovery) of 99.69% - 100.63%. rjpn.org
The development of a stability-indicating assay method is also crucial to monitor the degradation of the active pharmaceutical ingredients under various stress conditions, such as acid and base hydrolysis, oxidation, and photolysis. This ensures that the analytical method can accurately measure the drug content in the presence of its degradation products. asianpubs.org
The following interactive data tables summarize typical validation parameters from studies on mometasone furoate and montelukast in combination with other drugs, which would be analogous to the expected performance of a newly developed method for their simultaneous analysis.
Table 1: Representative Chromatographic Conditions and Validation Parameters for RP-HPLC Methods
| Parameter | Mometasone Furoate (with Formoterol Fumarate) researchgate.net | Montelukast Sodium (with Desloratadine) sphinxsai.com |
| Column | C18 | C-18 (250 mm × 4.8 mm i.d., 5 µm) |
| Mobile Phase | Methanol:Water (pH 3.5) (85:15 v/v) | Methanol:Water:Acetic acid (90:10:0.05 v/v/v) |
| Flow Rate | 1 ml/min | 1.0 ml/min |
| Detection Wavelength | 225 nm | 280 nm |
| Retention Time | 5.217 min | 7.61 min |
| Linearity Range | 33.33-299.97 µg/ml | 40-140 µg/ml |
| Correlation Coefficient (r²) | >0.999 | >0.999 |
| Accuracy (% Recovery) | 98.87-101.48% | 99.54-101.25% |
| Precision (% RSD) | <2% | <2% |
| LOD | 3.634 µg/ml | Not Reported |
| LOQ | 11.014 µg/ml | Not Reported |
Table 2: Representative Parameters for HPTLC and UV Spectrophotometry Methods
| Parameter | Mometasone Furoate (HPTLC with Nadifloxacin & Miconazole Nitrate) nih.gov | Montelukast Sodium (UV with Bilastine) researchgate.net |
| Stationary Phase | Pre-coated silica gel 60F254 plates | - |
| Mobile Phase | Methanol:Ethyl acetate:Toluene:Acetonitrile:3M Ammonium formate (B1220265) (1:2.5:6.0:0.3:0.2, % v/v) | - |
| Detection Wavelength (nm) | 224 nm | 282 nm (for Montelukast) |
| Rf Value | 0.70 | - |
| Linearity Range | Not specified | 5-25 µg/ml |
| Correlation Coefficient (r²) | >0.99 | >0.999 |
| Accuracy (% Recovery) | 99.36-99.65% | Not Reported |
| Precision (% RSD) | <2% | <2% |
| LOD | Not Reported | Not Reported |
| LOQ | Not Reported | Not Reported |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for identifying and quantifying mometasone furoate in pharmaceutical formulations?
- Methodology :
- Thin-Layer Chromatography (TLC) : Prepare test and standard solutions using mometasone furoate dissolved in acetonitrile. Spot samples on TLC plates, develop using a suitable solvent system, and compare retention factors (Rf) against standards .
- Reverse-Phase HPLC (RP-HPLC) : Use a C18 column with UV/PDA detection (e.g., 254 nm). Prepare mobile phases with acetonitrile and phosphate buffer (pH 4.5). Quantify via peak area ratios relative to internal standards (e.g., budesonide) .
Q. How can researchers ensure the validity of analytical methods for mometasone furoate/montelukast combinations?
- Steps :
Specificity : Confirm no interference from excipients or degradation products using forced degradation studies (acid/alkali hydrolysis, oxidative stress).
Accuracy : Spike recovery experiments (e.g., 80%, 100%, 120% levels) with ≤2% relative standard deviation (RSD).
Precision : Repeat intraday/interday analyses (n=6) with RSD <2% .
Advanced Research Questions
Q. How to develop a robust impurity profiling method for mometasone furoate nasal spray formulations?
- Approach :
- Column Selection : Use a Zorbax SB-C8 column (4.6 × 250 mm, 5 µm) for optimal separation of impurities (e.g., desfluoro, diketo derivatives).
- Mobile Phase : Gradient elution with 0.1% trifluoroacetic acid (TFA) in water and acetonitrile.
- Quantification : Calculate relative response factors (RRF) for impurities using UV absorbance at 220 nm. Validate per ICH Q3B limits (e.g., 0.1% threshold) .
- Data Table :
| Impurity | Retention Time (min) | RRF | Acceptance Limit (%) |
|---|---|---|---|
| Desfluoro | 8.2 | 0.92 | ≤0.15 |
| Diketo | 12.5 | 1.05 | ≤0.10 |
Q. What methodologies are effective for establishing in vitro-in vivo correlations (IVIVC) for mometasone furoate nasal sprays?
- Key Parameters :
- In Vitro : Measure aerodynamic particle size distribution (APSd) via cascade impaction (e.g., Next Generation Impactor). Target fine particle fraction (FPF) >30%.
- In Vivo : Conduct pharmacokinetic (PK) studies in healthy volunteers. Corrogate plasma concentration-time profiles with dissolution rates .
Q. How to resolve contradictions in efficacy data from preclinical and clinical studies of montelukast?
- Analysis Framework :
Study Design : Compare dosage regimens (e.g., 10 mg/day vs. 20 mg/day), patient populations (e.g., pediatric vs. adult), and endpoints (e.g., FEV1 improvement vs. symptom scores).
Mechanistic Insights : Evaluate leukotriene receptor polymorphism impacts using genotyping assays .
- Example : A study showing no cortisol suppression in mometasone furoate trials may reflect assay sensitivity limits or adrenal adaptation mechanisms .
Q. What strategies optimize the synthesis of mometasone furoate to improve yield and purity?
- Synthesis Steps :
Acylation : React 21-acetoxy-17-hydroxy-16α-methylpregna-1,4,9(11)-triene-3,20-dione with furan-2-carbonyl chloride.
Deprotection : Remove acetyl groups using methanesulfonic acid in methanol.
Purification : Apply solid-phase extraction (SPE) with C18 cartridges to isolate mometasone furoate (>95% recovery) .
- Yield Optimization : Use anhydrous conditions and catalytic triethylamine to minimize side reactions .
Q. How to assess the genotoxic potential of mometasone furoate in compliance with regulatory guidelines?
- Protocols :
- Ames Test : Incubate mometasone with Salmonella typhimurium strains (TA98, TA100) ± metabolic activation. Negative results indicate no mutagenicity .
- Chromosomal Aberration Assay : Expose Chinese hamster lung (CHL) cells to 0.1–50 µg/mL mometasone for 24–48 hours. Score metaphase cells for aberrations (<5% indicates safety) .
Q. How to formulate a research question for systematic reviews on this compound combination therapies?
- Framework (FLOAT Method) :
- Focus : "Does the addition of montelukast enhance the anti-inflammatory efficacy of mometasone furoate in asthma patients?"
- Scope : Narrow to RCTs with ≥6-month follow-up. Exclude studies without spirometry data.
- Feasibility : Ensure access to databases (PubMed, Cochrane Library) and statistical support for meta-analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
